molecular formula C6H4N4 B1308142 2-methyl-1H-imidazole-4,5-dicarbonitrile CAS No. 40056-53-9

2-methyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1308142
CAS No.: 40056-53-9
M. Wt: 132.12 g/mol
InChI Key: ZEAVNOQDMHVDLU-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₆H₄N₄ It is characterized by the presence of an imidazole ring substituted with a methyl group at the 2-position and two cyano groups at the 4- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of 2-methyl-1H-imidazole-4,5-dione with thionyl chloride to form the corresponding sulfonyl derivative. This intermediate is then subjected to cyanation and hydrolysis steps to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and reduction: The imidazole ring can be oxidized or reduced under appropriate conditions, resulting in different oxidation states and functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides, amines, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can produce imidazole N-oxides or reduced imidazole derivatives, respectively.

Scientific Research Applications

2-Methyl-1H-imidazole-4,5-dicarbonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Materials Science: The compound is used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Mechanism of Action

The mechanism of action of 2-methyl-1H-imidazole-4,5-dicarbonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano groups and imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5-imidazoledicarbonitrile: Similar in structure but with an amino group instead of a methyl group.

    2-Propyl-1H-imidazole-4,5-dicarbonitrile: Contains a propyl group at the 2-position instead of a methyl group.

    2,2’-Azobis(1H-imidazole-4,5-dicarbonitrile): A dimeric compound with two imidazole rings linked by an azo group.

Uniqueness

2-Methyl-1H-imidazole-4,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-4-9-5(2-7)6(3-8)10-4/h1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAVNOQDMHVDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397262
Record name 2-methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40056-53-9
Record name 2-methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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